4-(piperidin-3-yl)piperazin-2-one dihydrochloride
CAS No.: 1220037-88-6
Cat. No.: VC3388198
Molecular Formula: C9H19Cl2N3O
Molecular Weight: 256.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220037-88-6 |
|---|---|
| Molecular Formula | C9H19Cl2N3O |
| Molecular Weight | 256.17 g/mol |
| IUPAC Name | 4-piperidin-3-ylpiperazin-2-one;dihydrochloride |
| Standard InChI | InChI=1S/C9H17N3O.2ClH/c13-9-7-12(5-4-11-9)8-2-1-3-10-6-8;;/h8,10H,1-7H2,(H,11,13);2*1H |
| Standard InChI Key | PXPPMBOWFYQBAG-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)N2CCNC(=O)C2.Cl.Cl |
| Canonical SMILES | C1CC(CNC1)N2CCNC(=O)C2.Cl.Cl |
Introduction
4-(Piperidin-3-yl)piperazin-2-one dihydrochloride is a chemical compound with the CAS number 1220037-88-6. It is a derivative of piperazine and piperidine, featuring a piperazin-2-one core linked to a piperidine ring. This compound is used primarily in research settings due to its potential applications in organic synthesis and pharmaceutical development.
Synthesis and Preparation
The synthesis of 4-(piperidin-3-yl)piperazin-2-one dihydrochloride involves the reaction of appropriate precursors, such as piperazine and piperidine derivatives, under controlled conditions. The specific synthetic route may vary depending on the availability of starting materials and the desired yield.
Synthetic Route Overview
-
Starting Materials: Piperazine derivatives and piperidine compounds.
-
Reaction Conditions: Typically involves heating in the presence of a catalyst or acid.
-
Product Isolation: Purification may involve crystallization or chromatography techniques.
Applications in Research
This compound serves as a valuable building block in organic synthesis, particularly for the development of more complex molecules with potential biological activities. Its applications span across various fields, including:
-
Pharmaceutical Research: Used in the synthesis of compounds with potential therapeutic effects.
-
Chemical Synthesis: Acts as an intermediate in the preparation of complex organic molecules.
-
Biological Studies: May be used to probe biological interactions and pathways.
Safety and Handling
Given its research-oriented use, handling 4-(piperidin-3-yl)piperazin-2-one dihydrochloride requires adherence to standard laboratory safety protocols. This includes wearing protective gear and ensuring proper ventilation.
Safety Considerations
-
Toxicity: Information on toxicity may be limited; handle with caution.
-
Storage: Store in a cool, dry place away from incompatible substances.
-
Disposal: Dispose of according to local regulations and guidelines.
Potential Research Areas
-
Medicinal Chemistry: Investigating its role in drug discovery and development.
-
Organic Synthesis: Exploring novel synthetic routes and applications.
-
Biological Studies: Investigating its interactions with biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume